molecular formula C17H15N3O2 B2975399 2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione CAS No. 1022583-12-5

2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione

Cat. No. B2975399
M. Wt: 293.326
InChI Key: QZELBYWEIYRUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione (2DMEI) is a pyrimidine-based compound that has been used in numerous scientific applications, including synthetic organic chemistry, biochemistry, and drug discovery. It is a versatile and easily synthesized compound with a wide range of potential applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of polyfunctional fused heterocyclic compounds through reactions involving indene-1,3-diones. For instance, indene-1,3-diones have been reacted with amino-thioxopyrimidinones in boiling acetic acid to yield thioxo-dihydroindeno pyrimidinopyridine diones. These compounds, upon further reaction with hydrazonoyl chlorides, afford various products showcasing the versatility of indene-1,3-diones in synthesizing complex heterocyclic structures (Hassaneen et al., 2003).

Catalysis and Multi-component Synthesis

Nano Fe2O3@SiO2–SO3H has been identified as an efficient catalyst for the multi-component preparation of indeno pyrido pyrimidine trione derivatives from aryl aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4-dione, and 1H-indene-1,3-dione. This method underscores the role of nano-catalysts in facilitating the synthesis of complex heterocyclic compounds (Ghashang et al., 2017).

Anticancer Properties

A study focusing on the synthesis and anticancer evaluation of polycyclic indenopyridines has led to the discovery of novel indenoheterocycles with potent apoptosis-inducing properties. This research signifies the potential of such compounds in developing new anticancer therapeutics (Manpadi et al., 2007).

Optical and Non-linear Optical Applications

Pyrimidine-based bis-uracil derivatives have been explored for their potential in optical, non-linear optical (NLO), and drug discovery applications. The study highlights the kinetic and thermal stabilities of these compounds, along with their intramolecular charge transfer characteristics, indicating their suitability for NLO device fabrications (Mohan et al., 2020).

Biological Activity

Another area of research involves the synthesis of exocyclic enaminones and their use as building blocks for creating bioactive polyheterocyclic compounds. These compounds have shown promising results against various microorganisms, indicating their potential in medicinal chemistry (Abdallah et al., 2014).

Safety And Hazards

This compound is not intended for human or veterinary use and is typically used for research purposes. It’s worth noting that chemicals with similar structures, such as “2-Amino-4,6-dimethylpyrimidine”, are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-[N-(4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-9-8-10(2)19-17(18-9)20-11(3)14-15(21)12-6-4-5-7-13(12)16(14)22/h4-8,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRPHVROJVIVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4,6-Dimethylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione

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